molecular formula C21H20O7 B2409631 (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 859139-07-4

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2409631
CAS No.: 859139-07-4
M. Wt: 384.384
InChI Key: MGZDIUKPGJDNQU-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C21H20O7 and its molecular weight is 384.384. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12(21(23)26-4)27-14-6-7-15-17(11-14)28-19(20(15)22)10-13-5-8-16(24-2)18(9-13)25-3/h5-12H,1-4H3/b19-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZDIUKPGJDNQU-GRSHGNNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of dermatology and pharmacology. This article explores its biological activity, focusing on anti-melanogenic effects, antioxidant properties, and cytotoxicity profiles based on recent research findings.

Chemical Structure and Properties

The chemical structure of (Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is characterized by its complex arrangement of functional groups that contribute to its biological efficacy. Its molecular formula is C20H18O7C_{20}H_{18}O_{7}, with a molecular weight of 370.357 g/mol.

1. Anti-Melanogenic Effects

Recent studies have highlighted the anti-melanogenic properties of this compound, particularly in relation to its ability to inhibit tyrosinase activity. Tyrosinase is a key enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders.

Study Findings:

  • In cell-based experiments using B16F10 melanoma cells, analogs related to this compound demonstrated significant inhibition of melanin production. The mechanism was attributed to the suppression of intracellular tyrosinase activity .
  • The most potent analog showed an IC50 value of 1.12 µM against mushroom tyrosinase, indicating a much stronger inhibitory effect compared to standard controls like kojic acid (IC50 = 24.09 µM) .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress.

Research Insights:

  • Analog compounds exhibited strong antioxidant efficacy comparable to established positive controls in various assays .
  • The presence of methoxy groups in the structure appears to enhance the antioxidant capacity, making it a promising candidate for further exploration in oxidative stress-related conditions.

3. Cytotoxicity Profiling

Understanding the cytotoxic effects is essential for determining the safety profile of any therapeutic agent.

Cytotoxicity Results:

  • In vitro studies indicated that at concentrations up to 20 µM, selected analogs did not exhibit significant cytotoxicity after 48 and 72 hours of exposure .
  • However, one analog demonstrated concentration-dependent toxicity at lower concentrations (≥2.5 µM), necessitating further investigation into its mechanism of action and safety profile .

Case Studies

Several case studies have been conducted using this compound and its analogs:

  • B16F10 Melanoma Models :
    • The efficacy of various analogs was assessed in B16F10 cells treated with IBMX and α-MSH to induce melanin synthesis. The results showed that certain analogs significantly reduced tyrosinase activity compared to controls .
  • Antioxidant Assays :
    • In assays measuring DPPH radical scavenging activity, the compound exhibited notable antioxidant properties, suggesting potential applications in cosmetic formulations aimed at skin protection .

Data Tables

Activity Type Compound/Analog IC50 Value (µM) Remarks
Tyrosinase InhibitionAnalog 31.12Strongest inhibitor found
Tyrosinase InhibitionKojic Acid24.09Standard control
Antioxidant ActivityAnalog 1Not specifiedComparable to positive controls
CytotoxicityAnalog 2≤20Significant cytotoxicity observed

Q & A

Basic: What synthetic methodologies are effective for constructing the benzofuran core in this compound?

Answer:
The benzofuran core can be synthesized via cascade [3,3]-sigmatropic rearrangements followed by aromatization, as demonstrated in the collective synthesis of benzofuran-derived natural products . For the benzylidene moiety, Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and a 3-oxo-2,3-dihydrobenzofuran precursor is critical. Reaction conditions (e.g., base catalysis, solvent polarity) must be optimized to favor Z-configuration, monitored via NMR coupling constants (J ≈ 12–14 Hz for trans-olefins) .

Advanced: How can stereochemical integrity of the (Z)-configured benzylidene moiety be ensured during synthesis?

Answer:
The Z-configuration is thermodynamically favored due to steric hindrance between the 3-oxo group and benzylidene substituents. To validate stereochemistry:

  • Use low-temperature conditions (<40°C) to minimize isomerization .
  • Confirm via NOESY NMR (cross-peaks between benzylidene protons and adjacent substituents) .
  • Single-crystal X-ray diffraction provides definitive structural proof, as shown for analogous benzofuran derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), benzylidene olefinic protons (δ 6.8–7.5 ppm), and ester carbonyl (δ 170–175 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced: What computational methods validate the electronic effects of methoxy substituents on the benzylidene group?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating effects of methoxy groups on benzylidene reactivity .
  • Molecular Electrostatic Potential (MESP) Maps : Visualize charge distribution to predict regioselectivity in further functionalization .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media for Z/E selectivity .

Basic: What purification strategies are recommended post-synthesis?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., CH₂Cl₂/EtOAc) to separate stereoisomers .
  • Recrystallization : Polar solvents (e.g., MeOH/H₂O) enhance crystal lattice formation, improving purity .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities, particularly for scale-up batches .

Advanced: How to resolve contradictions in reaction yields when scaling up the synthesis?

Answer:

  • Parameter Optimization : Adjust stoichiometry (e.g., 1.1 equiv. of aldehyde for Knoevenagel) and catalyst loading (e.g., piperidine vs. DIPEA) .
  • Reaction Monitoring : In-situ FT-IR or LC-MS detects intermediate decomposition or byproduct formation .
  • DoE (Design of Experiments) : Statistically model variables (temperature, solvent ratio) to identify critical factors affecting yield .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of fine particles .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated containers .

Advanced: How to analyze discrepancies in NMR data between synthetic batches?

Answer:

  • Dynamic NMR (DNMR) : Detect conformational exchange in solution (e.g., rotamers) causing peak splitting .
  • Variable Temperature (VT) NMR : Resolve overlapping signals by altering thermal conditions .
  • Isotopic Labeling : Use deuterated analogs to assign ambiguous proton environments .

Basic: What stability studies are recommended for long-term storage?

Answer:

  • Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for ester hydrolysis or oxidation .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Bioisosteric Replacement : Substitute methoxy groups with halogens or alkyl chains to modulate lipophilicity .
  • Fragment-Based Design : Use X-ray co-crystallization data (if available) to identify key binding motifs .
  • Click Chemistry : Introduce triazole or other functional groups via Huisgen cycloaddition for diversification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.